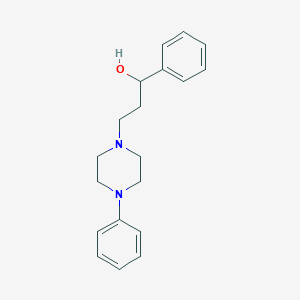
1-Phenyl-3-(4-phenylpiperazino)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(4-phenylpiperazino)propanol is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a propanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(4-phenylpiperazino)propanol typically involves the reaction of 1-phenyl-3-chloropropan-1-ol with 1-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4-phenylpiperazino)propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-phenylpiperazino)propanol is not fully understood, but it is believed to involve interactions with neurotransmitter systems in the brain. The compound may modulate the activity of certain receptors, such as GABA receptors, which play a role in regulating neuronal excitability. This modulation can lead to anticonvulsant and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(4-chlorophenyl-piperazin-1-yl)-propan-1-ol
- 1-Phenyl-3-(4-methylphenyl-piperazin-1-yl)-propan-1-ol
- 1-Phenyl-3-(4-fluorophenyl-piperazin-1-yl)-propan-1-ol
Uniqueness
1-Phenyl-3-(4-phenylpiperazino)propanol is unique due to its specific combination of a phenyl group, a piperazine ring, and a propanol moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research in medicinal chemistry .
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C19H24N2O/c22-19(17-7-3-1-4-8-17)11-12-20-13-15-21(16-14-20)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 |
InChI Key |
NVLCVVRIEJYTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















